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Compound of Interest
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Introduction

Tebipenem pivoxil hydrobromide (TBP-PI-HBr) is a novel, orally bioavailable carbapenem
antibiotic, the first of its class.[1][2] It is the prodrug of tebipenem, which possesses a broad
spectrum of in vitro activity against a wide range of bacterial pathogens, most notably
Enterobacterales.[3][4] The development of an oral carbapenem addresses a significant unmet
medical need for effective, convenient treatments for infections caused by multidrug-resistant
(MDR) Gram-negative bacteria, particularly in the context of complicated urinary tract infections
(cUTIs).[4][5] This allows for a potential transition from intravenous (V) to oral therapy,
reducing hospitalization needs.[1] This guide provides a detailed overview of tebipenem's
activity against Enterobacterales, summarizing quantitative data, experimental methodologies,
and relevant biological pathways.

Quantitative In Vitro Activity

Tebipenem demonstrates potent in vitro activity against a broad collection of Enterobacterales,
including strains exhibiting resistance to other antibiotic classes like fluoroquinolones and
trimethoprim-sulfamethoxazole.[3][6] Its activity is comparable to that of IV carbapenems such

as ertapenem and meropenem.[4][7]

Overall Activity Against Enterobacterales

The minimum inhibitory concentration (MIC) values of tebipenem are consistently low across
large collections of clinical isolates. Studies show that the MIC required to inhibit 90% of
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isolates (MIC90) is generally <0.125 mg/L.[8][9]

Comparator
Study No. of MIC50 MIC90 % T
Population Isolates (mglL) (mglL) Susceptible
(mglL)
UTI Isolates Meropenem:
(US, 2019- 0.06,
3,576 - 0.06 -
2020)[7][10] Ertapenem:
[11] 0.03
Outpatient/Nu
rsing Home 90.3% (at
619 0.016 0.125
Isolates (US, <0.125)
2022)[8]
ADAPT-PO
. Ertapenem:
Phase 3 Trial - - 0.12
0.12
Isolates[9]

Isolates from
Cancer
Patients[12]
[13]

281 - 0.06 - 0.25 98%

Susceptibility for the outpatient study was based on a provisional breakpoint of <0.125 mg/L.[8]

Activity Against Key Enterobacterales Species

Tebipenem maintains potent activity against the most common species of Enterobacterales
responsible for clinical infections.
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Organism

Study Population MIC50 (mgl/L) MIC90 (mgl/L)

UTI Isolates (US,

Escherichia coli 0.015-0.03
2019-2020)[7]
Bloodstream Isolates
_ 0.03
(3GC-Resistant)[6][14]
Klebsiella UTI Isolates (US,
) 0.015-0.03
pneumoniae 2019-2020)[7]
Bloodstream Isolates
. 0.125
(3GC-Resistant)[6][14]
o UTI Isolates (US,
Proteus mirabilis 0.06

2019-2020)[7][10]

Activity Against Resistant Phenotypes

A key advantage of tebipenem is its stability against many common resistance mechanisms,

including the production of extended-spectrum B-lactamases (ESBLs) and AmpC [3-

lactamases, which compromise many cephalosporins.[3][15]

Resistant ]
No. of Isolates  MIC50 (mg/L) MIC90 (mgI/L) % Susceptible
Phenotype
ESBL- 85.7% (at
161 0.03 0.25
Phenotype|[8] <0.125)
Multidrug-
. 84.3% (at
Resistant (MDR) 172 0.03 0.25
<0.125)
[8]
Levofloxacin &
86.3% (at
TMP-SMX Co- 95 0.016 0.25
_ <0.125)
Resistant[8]

Carbapenems, including tebipenem, remain highly active against ESBL and MDR isolates,

with susceptibility rates generally between 93.7% and 96.8%.[7][10] However, tebipenem's
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activity is diminished against isolates that produce carbapenemase enzymes (Carbapenem-
Resistant Enterobacterales, CRE).[15][16]

Experimental Protocols

The data presented are derived from studies employing standardized and validated

methodologies.

Antimicrobial Susceptibility Testing

Method: The majority of studies utilized the broth microdilution method, which is the standard
reference procedure recommended by the Clinical and Laboratory Standards Institute
(CLSI).[10][12]

Isolates: Bacterial isolates were collected from diverse clinical settings, including hospitalized
patients with UTIs, outpatients, nursing home residents, and patients with cancer across
various geographical regions, primarily the United States.[8][10][12]

Interpretation Criteria: MICs were interpreted using provisional breakpoints for tebipenem,
with susceptibility often defined as an MIC of <0.125 mg/L.[8][12] For comparator antibiotics,
current CLSI breakpoints were used.[8]

Phenotypic and Genotypic Characterization

ESBL Phenotype Definition: Isolates, particularly E. coli, K. pneumoniae, and P. mirabilis,
were typically designated as having an ESBL phenotype if they exhibited an MIC of >2
pg/mL for third-generation cephalosporins like ceftazidime and ceftriaxone, and/or for
aztreonam.[7][10][11]

MDR Definition: Multidrug-resistant isolates were defined as being non-susceptible to at
least one agent in three or more different antimicrobial categories.[8]

Molecular Analysis: In some studies, isolates with elevated tebipenem MICs were subjected
to molecular testing to detect the presence of specific resistance genes, such as those
encoding for carbapenemases (e.g., blaKPC, blaNDM).[8]

Mechanisms of Action and Resistance
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Mechanism of Action: Cell Wall Synthesis Inhibition

Like all B-lactam antibiotics, tebipenem's mechanism of action involves the inhibition of
bacterial cell wall synthesis. It covalently binds to essential penicillin-binding proteins (PBPS),
which are enzymes critical for the final steps of peptidoglycan synthesis. This inactivation of
PBPs disrupts cell wall integrity, leading to cell lysis and bactericidal activity.[3]
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Tebipenem's mechanism of action via PBP inhibition.
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Key Resistance Mechanisms in Enterobacterales

While tebipenem is stable against ESBLs and AmpC enzymes, specific mechanisms can
confer resistance. The most significant is the production of carbapenemases, enzymes that
hydrolyze and inactivate carbapenem antibiotics. Reduced drug entry due to the loss or
mutation of outer membrane porin channels can also contribute to resistance, often in

combination with enzymatic activity.[17]
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Primary carbapenem resistance mechanisms in Enterobacterales.

Clinical Efficacy and Development

Tebipenem pivoxil hydrobromide has been evaluated in large-scale, Phase 3 clinical trials for
the treatment of cUTI and acute pyelonephritis (AP).

o ADAPT-PO Trial: This multinational, double-blind trial demonstrated that oral tebipenem HBr
(600 mg every 8 hours) was non-inferior to intravenous ertapenem (1 g every 24 hours) for
treating hospitalized adults with cUTI or AP.[2][18] The primary endpoint, a composite of
clinical cure and favorable microbiological response, was met by 58.8% of patients in the
tebipenem group and 61.6% in the ertapenem group.[2] Clinical cure rates at the test-of-
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cure visit were high and similar in both groups (93.1% for tebipenem vs. 93.6% for
ertapenem).[2]

e PIVOT-PO Trial: This subsequent Phase 3 trial also met its primary endpoint, showing that
oral tebipenem HBr was non-inferior to IV imipenem-cilastatin for cUTI.[19] The trial was
stopped early for efficacy, with an overall success rate of 58.5% for tebipenem HBr
compared to 60.2% for the IV comparator.[20]

Following initial setbacks with its New Drug Application, Spero Therapeutics, in partnership with
GSK, has conducted further studies and plans to resubmit for FDA approval in late 2025.[1][19]
[21] If approved, tebipenem HBr would become the first oral carbapenem available in the U.S.

for cUTIs.[1][19]

Conclusion

Tebipenem exhibits potent and broad-spectrum in vitro activity against the vast majority of
clinical Enterobacterales isolates, including those producing ESBL and AmpC [-lactamases
and those resistant to other oral antibiotic classes. Its efficacy is comparable to that of
established intravenous carbapenems. While its activity is limited against carbapenemase-
producing strains, clinical trial data support its use as an effective oral option for complicated
urinary tract infections. The availability of an oral carbapenem like tebipenem stands to
significantly alter the treatment landscape for serious Gram-negative infections, facilitating
earlier hospital discharge and providing a crucial alternative to intravenous-only therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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